molecular formula C13H11FN2O3S B6012174 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide

3-{[(2-fluorophenyl)amino]sulfonyl}benzamide

Cat. No. B6012174
M. Wt: 294.30 g/mol
InChI Key: JMBKCHZRWCSNCL-UHFFFAOYSA-N
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Description

3-{[(2-fluorophenyl)amino]sulfonyl}benzamide, also known as FSBA, is a chemical compound that is commonly used in scientific research. It is a sulfonamide-based compound that is used as a labeling reagent for proteins, peptides, and other biomolecules. FSBA is a highly reactive compound that can covalently modify amino acid residues in proteins, which makes it a useful tool for studying protein-protein interactions and other biochemical processes.

Mechanism of Action

3-{[(2-fluorophenyl)amino]sulfonyl}benzamide covalently modifies amino acid residues in proteins through a nucleophilic substitution reaction. The sulfonamide group in 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide reacts with the amino group of lysine residues in proteins, forming a stable covalent bond. This modification can alter the structure and function of the protein, which can provide insights into the biochemical processes that the protein is involved in.
Biochemical and Physiological Effects:
3-{[(2-fluorophenyl)amino]sulfonyl}benzamide can have both biochemical and physiological effects on proteins and other biomolecules. The covalent modification of proteins by 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide can alter their structure and function, which can affect their interactions with other proteins and biomolecules. This can provide insights into the biochemical pathways and processes that these proteins are involved in. 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide can also have physiological effects on cells and tissues, as the modified proteins may have altered function or stability.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide in lab experiments include its high reactivity and specificity, which allows for precise labeling of specific amino acid residues in proteins. 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, there are also limitations to using 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide in lab experiments. For example, the covalent modification of proteins by 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide can alter their structure and function, which can affect their interactions with other proteins and biomolecules. This can make it difficult to interpret the results of experiments using 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide-labeled proteins.

Future Directions

There are many future directions for research involving 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide. One area of interest is the development of new labeling reagents that can provide even greater specificity and sensitivity for studying protein-protein interactions and other biochemical processes. Another area of interest is the use of 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide and other labeling reagents in combination with advanced imaging techniques, such as super-resolution microscopy, to visualize the movement and interactions of proteins in cells and tissues with greater precision. Finally, there is also interest in using 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide and other labeling reagents to study the interactions between proteins and other biomolecules, such as lipids and nucleic acids, which could provide new insights into the complex biochemical pathways that underlie cellular function and disease.

Synthesis Methods

The synthesis of 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide is a multi-step process that involves the reaction of 2-fluoroaniline with benzenesulfonyl chloride, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through a purification process that involves recrystallization and column chromatography.

Scientific Research Applications

3-{[(2-fluorophenyl)amino]sulfonyl}benzamide is commonly used in scientific research as a labeling reagent for proteins and other biomolecules. Its high reactivity and specificity make it a useful tool for studying protein-protein interactions, enzyme kinetics, and other biochemical processes. 3-{[(2-fluorophenyl)amino]sulfonyl}benzamide can be used to label specific amino acid residues in proteins, which allows researchers to track the movement and interactions of these proteins in cells and tissues.

properties

IUPAC Name

3-[(2-fluorophenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c14-11-6-1-2-7-12(11)16-20(18,19)10-5-3-4-9(8-10)13(15)17/h1-8,16H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKCHZRWCSNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Fluorophenyl)amino]sulfonyl}benzamide

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